molecular formula C14H23N B8288520 4-tert-Butyl-N-butylaniline

4-tert-Butyl-N-butylaniline

Cat. No. B8288520
M. Wt: 205.34 g/mol
InChI Key: XQZPGRALGAGJRY-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Intermediate 137, 4-tert-butylaniline (400 mg, 2.68 mmol) and butyraldehyde (240 μL, 2.68 mmol) were converted to the title compound (500 mg, 84%). 1H NMR (CDCl3) δ 7.27-7.19 (m, 2H), 6.60 (d, J=8.8 Hz, 2H), 3.61 (br s, 1H), 3.13 (t, J=7.0 Hz, 2H), 1.68-1.53 (m, 2H), 1.50-1.40 (m, 2H), 1.32 (s, 9H), 0.99 (t, J=7.3 Hz, 3H); MS(ESI+) m/z 206.1 (M+H)+.
[Compound]
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
240 μL
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH:12](=O)[CH2:13][CH2:14][CH3:15]>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([NH:9][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:10][CH:11]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(N)C=C1
Name
Quantity
240 μL
Type
reactant
Smiles
C(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(NCCCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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